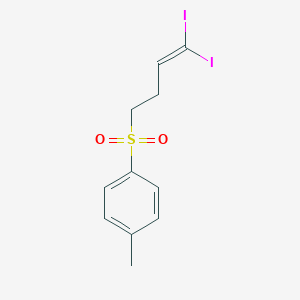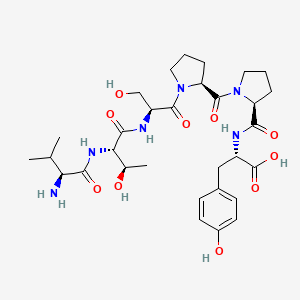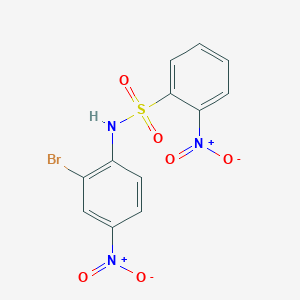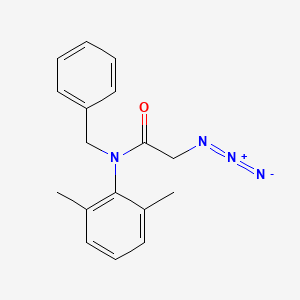
Silane, ethenylidenebis[dimethyl-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ethenylidenebis[dimethyl-2-propenyl- is a silicon-based organic compound with the molecular formula C8H16Si. . This compound is characterized by the presence of silicon bonded to two allyl groups and two methyl groups, making it a versatile intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, ethenylidenebis[dimethyl-2-propenyl- can be synthesized through the reaction of silicon powder with chloromethane gas to produce dimethyldichlorosilane, which is then hydrolyzed to obtain the desired compound . The reaction conditions typically involve:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Catalysts such as platinum or palladium may be used to facilitate the reaction.
Solvents: Common solvents include toluene or xylene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of silane, ethenylidenebis[dimethyl-2-propenyl- involves large-scale reactors where silicon powder and chloromethane gas are reacted under controlled conditions. The resulting dimethyldichlorosilane is then hydrolyzed in the presence of water to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Silane, ethenylidenebis[dimethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, ethenylidenebis[dimethyl-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is employed in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of silane, ethenylidenebis[dimethyl-2-propenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. This property is particularly useful in applications requiring durable and resilient materials .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsilanediol: Another silicon-based compound with similar properties but different functional groups.
Trimethylsilanol: A compound with three methyl groups attached to silicon, offering different reactivity.
Tetramethylsilane: A fully methylated silane with distinct chemical behavior.
Uniqueness
Silane, ethenylidenebis[dimethyl-2-propenyl- is unique due to its combination of allyl and methyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both flexibility and robustness .
Propiedades
Número CAS |
824985-55-9 |
|---|---|
Fórmula molecular |
C12H24Si2 |
Peso molecular |
224.49 g/mol |
Nombre IUPAC |
1-[dimethyl(prop-2-enyl)silyl]ethenyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H24Si2/c1-8-10-13(4,5)12(3)14(6,7)11-9-2/h8-9H,1-3,10-11H2,4-7H3 |
Clave InChI |
IJAVSAPRBZWFPG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC=C)C(=C)[Si](C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)


![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)

![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
